Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)

(2S)-2-amino-2-methyl-pent-4-enoic acid structure
96886-55-4 structure
商品名:(2S)-2-amino-2-methyl-pent-4-enoic acid
CAS番号:96886-55-4
MF:C6H11NO2
メガワット:129.157041788101
MDL:MFCD00145248
CID:61869
PubChem ID:329761380

(2S)-2-amino-2-methyl-pent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-2-methylpent-4-enoic acid
    • D-alpha-Allylalanine
    • (S)-(-)-2-Amino-2-methyl-4-pentenoic acid
    • (2S)-2-amino-2-methylpent-4-enoic acid
    • (S)- 2-(2'-PROPYLENYL) ALANINE
    • (S)-2-amino-2-methyl-4-pentenoic acid
    • 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-
    • alpha-methyl-L-Allylglycine
    • H-alpha-All-D-Ala-OH
    • (R)-2-Amino-2-methyl-4-pentenoic acid
    • (S)-(-)-α-Allylalanine
    • (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)
    • 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)
    • (S)-α-Allylalanine
    • (2S)-2-amino-2-methyl-pent-4-enoic acid
    • 16820-25-0
    • (S)-(-)-ALPHA-ALLYLALANINE
    • (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
    • (S)-2-Amino-2-methylpent-4-enoicacid
    • CS-0089888
    • SCHEMBL503383
    • (S)-alpha-Allylalanine (98%, 98%ee)
    • 96886-55-4
    • (S)-2-amino-2-methyl-4-pentenoicacid
    • AKOS006342338
    • AB03939
    • A-Allylalanine
    • LT0125
    • DTXSID20369222
    • AS-47110
    • AC-1020
    • (S)-(?)-
    • ALPHA-ALLYL-L-ALA
    • (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
    • A-ALLYL-D-ALA
    • MFCD00145248
    • A inverted exclamation mark-Allyl-L-Ala
    • (S)-(-)- alpha -Allylalanine
    • F12113
    • (s)-alpha-allylalanine
    • MDL: MFCD00145248
    • インチ: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
    • InChIKey: QMBTZYHBJFPEJB-LURJTMIESA-N
    • ほほえんだ: [C@](N)(C)(C(=O)O)CC=C

計算された属性

  • せいみつぶんしりょう: 129.07900
  • どういたいしつりょう: 129.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.1
  • トポロジー分子極性表面積: 63.3Ų
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.067
  • ゆうかいてん: 285℃
  • ふってん: 226.2±33.0 °C at 760 mmHg
  • フラッシュポイント: 90.6±25.4 °C
  • 屈折率: 1.484
  • すいようせい: Very soluble in water.
  • PSA: 63.32000
  • LogP: 1.06480

(2S)-2-amino-2-methyl-pent-4-enoic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 37/39-26
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:2-8°C

(2S)-2-amino-2-methyl-pent-4-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB352554-1g
(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); .
96886-55-4 98%
1g
€427.00 2025-03-19
eNovation Chemicals LLC
D598173-1g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 98%
1g
$575 2024-05-24
eNovation Chemicals LLC
D598173-100g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 98%
100g
$11900 2024-05-24
eNovation Chemicals LLC
Y0995839-5g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 95%
5g
$1980 2024-08-02
ChemScence
CS-0089888-1g
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4
1g
$668.0 2022-04-26
TRC
A245160-100mg
a-Me-Gly(Allyl)-OH
96886-55-4
100mg
$ 660.00 2022-06-08
TRC
A245160-25mg
a-Me-Gly(Allyl)-OH
96886-55-4
25mg
$ 250.00 2022-06-08
Aaron
AR003D4B-100mg
(S)-2-Amino-2-methylpent-4-enoic acid
96886-55-4 97%
100mg
$65.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0414-100mg
(2S)-2-amino-2-methyl-pent-4-enoic acid
96886-55-4 95%
100mg
¥605.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0414-1g
(2S)-2-amino-2-methyl-pent-4-enoic acid
96886-55-4 95%
1g
¥2016.0 2024-04-15

(2S)-2-amino-2-methyl-pent-4-enoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Acetone ;  2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  3 h, 92 °C
1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  1 h, rt
リファレンス
Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone
Xu, Peng-Fei; Li, Shuo; Lu, Ta-Jung; Wu, Chen-Chang; Fan, Botao; et al, Journal of Organic Chemistry, 2006, 71(12), 4364-4373

ごうせいかいろ 2

はんのうじょうけん
リファレンス
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acids
Belokon, I., Janssen Chimica Acta, 1992, 10(2), 4-12

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliary
Ye, Ling-Ya; Wu, Hong-Li; Zhang, Xiao-Long; Zhou, Jia-Dong; Cao, Fei; et al, Yingyong Huaxue, 2009, 26(3), 346-348

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino Acids
Frauer, Alexandra; Mehlfuehrer, Michaela; Thirring, Klaus; Berner, Heinz, Journal of Organic Chemistry, 1994, 59(15), 4215-22

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Amberlyst 15 Solvents: Acetone ,  Water ;  16 h, pH 2 - 4, rt
1.2 Reagents: Ammonia Solvents: Water ;  rt
リファレンス
Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid
Alonso, Francisco; Davies, Stephen G.; Elend, Almut S.; Leech, Michael A.; Roberts, Paul M.; et al, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol
1.2 -
リファレンス
Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex
Ye, Lingya; Wu, Hongli; Zhang, Xiaolong; Zhou, Jiadong; Cao, Fei; et al, Youji Huaxue, 2009, 29(8), 1282-1286

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-ones
Chinchilla, Rafael; Falvello, Larry R.; Galindo, Nuria; Najera, Carmen, Angewandte Chemie, 1997, 36(9), 995-997

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 h, 100 °C
リファレンス
Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine
Hugelshofer, Cedric L.; Mellem, Kevin T.; Myers, Andrew G., Organic Letters, 2013, 15(12), 3134-3137

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 0 °C
1.2 Reagents: Bromine ;  0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
リファレンス
Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acids
Zhang, Li-Bin; Wang, De-Xian; Wang, Mei-Xiang, Tetrahedron, 2011, 67(31), 5604-5609

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  > 1 min, 20 - 60 °C
リファレンス
Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries
Saghyan, Ashot S.; Dadayan, Ani S.; Dadayan, Slavik A.; Mkrtchyan, Anna F.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
リファレンス
New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acids
Abellan, Tomas; Chinchilla, Rafael; Galindo, Nuria; Najera, Carmen; Sansano, Jose M., Journal of Heterocyclic Chemistry, 2000, 37(3), 467-479

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acids
Broxterman, Quirinus B.; Kaptein, Bernard; Kamphuis, Johan; Schoemaker, Hans E., Journal of Organic Chemistry, 1992, 57(23), 6286-94

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Water
リファレンス
Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde
Belokon, Y. N.; Chernoglazova, N. I.; Kochetkov, C. A.; Garbalinskaya, N. S.; Belikov, V. M., Journal of the Chemical Society, 1985, (1985), 171-2

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; Garbaccio, R. M., Science of Synthesis, 2006, 20, 385-482

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water
リファレンス
General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine
Belokon, Yu. N.; Bakhmutov, V. I.; Chernoglazova, N. I.; Kochetkov, K. A.; Vitt, S. V.; et al, Journal of the Chemical Society, 1988, (2), 305-12

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene
1.2 -
リファレンス
Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids
Belokon, Yuri N.; Kochetkov, Konstantin A.; Churkina, Tatiana D.; Ikonnikov, Nikolai S.; Chesnokov, Alexey A.; et al, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Cesium hydroxide Solvents: Water ;  2 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone
Lu, Ta-Jung; Lin, Cheng-Kun, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Aminopeptidase Solvents: Water
リファレンス
Enzymic resolution of α,α-disubstituted α-amino acid esters and amides
Kaptein, Bernard; Boesten, Wilhelmus H. J.; Broxterman, Quirinus B.; Peters, Piet J. H.; Schoemaker, Hans E.; et al, Tetrahedron: Asymmetry, 1993, 4(6), 1113-16

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Water
リファレンス
A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalyst
Belokon, Y. N.; Davies, R. G.; North, M., Tetrahedron Letters, 2000, 41(37), 7245-7248

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  60 min, 45 - 50 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
1.3 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  50 °C
リファレンス
New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acids
Saghiyan, Ashot S.; Dadayan, Slavik A.; Petrosyan, Satenik G.; Manasyan, Luisa L.; Geolchanyan, Arpine V.; et al, Tetrahedron: Asymmetry, 2006, 17(3), 455-467

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Toluene
1.2 Solvents: Ethanol
1.3 Reagents: Ammonia Solvents: Water
リファレンス
Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structure
Najera, Carmen; Abellan, Tomas; Sansano, Jose M., European Journal of Organic Chemistry, 2000, (15), 2809-2820

(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials

(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid
A851584
清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):171.0/595.0/1786.0